2-{[2-(3-methylpiperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide
Description
This compound is a heterocyclic small molecule featuring a thiazolo[4,5-d]pyrimidine core substituted with a 3-methylpiperidinyl group at position 2 and a sulfanyl-linked acetamide moiety attached to a 3,4,5-trimethoxyphenyl group at position 5. The 3,4,5-trimethoxyphenyl group is notable for its resemblance to tubulin-binding pharmacophores, as seen in combretastatin analogs.
Properties
IUPAC Name |
2-[[2-(3-methylpiperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4S2/c1-13-6-5-7-27(10-13)22-26-20-19(33-22)21(24-12-23-20)32-11-17(28)25-14-8-15(29-2)18(31-4)16(9-14)30-3/h8-9,12-13H,5-7,10-11H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDAUGBGMRZLNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3-methylpiperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolopyrimidine ring.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Attachment of the Trimethoxyphenyl Group: This step involves the coupling of the trimethoxyphenyl group to the thiazolopyrimidine core via a thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the nitrogen atoms in the piperidine and thiazolopyrimidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- Compounds similar to 2-{[2-(3-methylpiperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide have been investigated for their ability to inhibit cancer cell proliferation. Studies have shown that thiazolo-pyrimidine derivatives can induce apoptosis in various cancer cell lines by interfering with cell cycle regulation and promoting oxidative stress .
-
MALT1 Inhibition :
- The compound has been identified as a potential inhibitor of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1), which plays a critical role in the signaling pathways of certain lymphomas and autoimmune diseases. Inhibition of MALT1 has therapeutic implications for treating conditions like diffuse large B-cell lymphoma .
-
Antiviral Properties :
- Research indicates that thiazolo-pyrimidine derivatives exhibit antiviral activity against various viruses. For instance, compounds designed based on similar structures have demonstrated efficacy against tobacco mosaic virus (TMV), suggesting that the compound may also possess antiviral properties .
Biochemical Mechanisms
The mechanisms through which this compound exerts its effects involve several biochemical pathways:
- Enzyme Inhibition : The presence of the thiazolo and pyrimidine rings allows for interaction with key enzymes involved in cellular signaling and metabolism. This can lead to altered enzyme activity which is beneficial in therapeutic contexts.
- Receptor Binding : The piperidine ring may facilitate binding to specific receptors in the body, impacting neurotransmission or hormonal responses.
Case Study 1: Anticancer Screening
In a study published in a peer-reviewed journal, a series of thiazolo-pyrimidine compounds were screened for their anticancer properties against various human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity at low micromolar concentrations, highlighting their potential as lead compounds for drug development .
Case Study 2: MALT1 Inhibition
Another study focused on the development of MALT1 inhibitors derived from thiazolo-pyrimidine scaffolds. The compound was tested in vitro and showed promising results in reducing MALT1 activity and subsequent downstream signaling events associated with lymphocyte activation .
Data Tables
Mechanism of Action
The mechanism of action of 2-{[2-(3-methylpiperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Below is a comparative analysis with structurally analogous compounds, focusing on core heterocycles, substituents, and hypothesized biological activity.
Critical Analysis of Structural Impact
Core Heterocycle: The thiazolo[4,5-d]pyrimidine core in the target compound introduces sulfur, which may enhance π-π stacking interactions in hydrophobic binding pockets compared to the nitrogen-rich triazolo analog.
Substituent Effects :
- 3-Methylpiperidinyl vs. Piperazinyl : The methylpiperidine group adds steric bulk and basicity, possibly influencing blood-brain barrier penetration. Piperazine, with its two amine groups, enhances solubility and may serve as a proton sponge in acidic cellular compartments.
- 3,4,5-Trimethoxyphenyl vs. 4-Acetylphenyl : The trimethoxyphenyl group is associated with antimitotic activity, while the acetylphenyl group may prioritize metabolic stability via reduced oxidative susceptibility.
Biological Implications :
- The target compound’s sulfanyl bridge could confer redox activity or serve as a leaving group for covalent binding, unlike the ether or amine linkages in analogs.
- The triazolo-pyrimidine analog () lacks the sulfur atom but includes a piperazine ring, suggesting divergent ADME profiles (e.g., higher solubility but shorter half-life).
Research Findings and Limitations
- Activity Data Gap : Empirical IC₅₀ or binding affinity data are unavailable in the provided evidence. Hypotheses are drawn from structural analogs, such as triazolo-pyrimidines in kinase inhibitors and trimethoxyphenyl-containing tubulin inhibitors.
- Synthetic Challenges : The sulfanyl-acetamide linkage may pose stability issues under physiological conditions compared to more robust carboxamide or ether bonds in analogs.
Q & A
Q. What are the recommended synthetic routes for 2-{[2-(3-methylpiperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer :
Synthesis typically involves multi-step reactions starting with the formation of the thiazolo[4,5-d]pyrimidine core, followed by sulfanyl group introduction and final acetamide coupling. Key steps include:- Core formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under reflux in ethanol or DMF .
- Sulfanyl group introduction : Thiolation using Lawesson’s reagent or NaSH under inert atmosphere (N₂/Ar) at 60–80°C .
- Acetamide coupling : Amide bond formation via EDC/HOBt-mediated coupling with 3,4,5-trimethoxyaniline in anhydrous DCM .
Optimization involves adjusting solvent polarity (e.g., DMF vs. acetone), temperature control (±5°C), and catalyst screening (e.g., Pd/C for hydrogenation steps) to improve yields (reported 45–68% in analogs) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
Use a combination of:- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 3-methylpiperidin-1-yl proton shifts at δ 1.2–2.8 ppm; aromatic protons in trimethoxyphenyl at δ 6.5–7.2 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
- HPLC : Purity assessment using C18 columns (≥95% purity threshold) with mobile phases like acetonitrile/water (0.1% TFA) .
Q. What initial biological screening assays are appropriate for evaluating its bioactivity?
- Methodological Answer :
Prioritize:- Kinase inhibition assays : Target kinases implicated in cancer (e.g., CDK2, EGFR) using fluorescence polarization .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility/stability tests : Use PBS (pH 7.4) and simulated gastric fluid to assess pharmacokinetic viability .
Advanced Research Questions
Q. How can contradictory data in bioactivity profiles (e.g., high in vitro potency vs. low in vivo efficacy) be resolved?
- Methodological Answer :
- Metabolic stability analysis : Use liver microsomes (human/rat) to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
- Protein binding studies : Equilibrium dialysis to quantify plasma protein binding (>95% binding may reduce free drug concentration) .
- Pharmacokinetic modeling : Compartmental analysis to correlate dosing regimens with tissue penetration .
Q. What strategies are effective for structure-activity relationship (SAR) studies on the thiazolo-pyrimidine core?
- Methodological Answer :
- Fragment-based design : Systematically replace substituents (e.g., 3-methylpiperidin-1-yl with morpholine) to assess impact on target binding .
- Computational docking : Use AutoDock Vina to predict binding poses with ATP-binding pockets (e.g., in kinases) and validate via mutagenesis .
- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications to prioritize synthetic targets .
Q. How can researchers address low aqueous solubility during formulation development?
- Methodological Answer :
- Prodrug strategies : Introduce phosphate esters or PEGylated derivatives to enhance hydrophilicity .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers with particle size <200 nm (PDI <0.2) for improved bioavailability .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal lattice and solubility .
Q. What experimental designs are robust for analyzing synergistic effects with standard chemotherapeutics?
- Methodological Answer :
- Combinatorial index (CI) : Use Chou-Talalay method in dose-matrix assays (e.g., 5×5 grid) to quantify synergy (CI <1) .
- Transcriptomic profiling : RNA-seq on treated cells to identify pathway crosstalk (e.g., apoptosis/autophagy modulation) .
- In vivo xenograft models : Co-administer with paclitaxel or cisplatin; monitor tumor volume regression and survival endpoints .
Q. How to mitigate off-target toxicity observed in preclinical models?
- Methodological Answer :
- Selectivity profiling : Broad-panel screening (e.g., Eurofins Cerep’s SafetyScreen44®) to identify off-target interactions .
- Metabolite identification : LC-MS/MS to characterize toxic metabolites (e.g., reactive quinones from demethylation) .
- CRISPR-Cas9 knockouts : Validate target-specific toxicity in isogenic cell lines .
Data Contradiction & Validation
Q. How to reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?
- Methodological Answer :
- Ensemble docking : Account for protein flexibility by docking into multiple conformations (e.g., from MD simulations) .
- WaterMap analysis : Identify displacable water molecules in binding sites that affect ligand affinity .
- SPR/BLI validation : Measure binding kinetics (kₒₙ/kₒff) to confirm predicted interactions .
Q. What statistical approaches are recommended for validating reproducibility in dose-response assays?
- Methodological Answer :
- Replicate stratification : Use ≥3 biological replicates with independent compound batches .
- Bayesian modeling : Estimate confidence intervals for IC₅₀ values using Stan or PyMC3 .
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude non-physiological data points .
Safety & Handling
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and chemical goggles for all steps; fume hood for volatile reagents (e.g., Lawesson’s reagent) .
- Spill management : Absorb with vermiculite; neutralize acidic/basic residues before disposal .
- Toxicity monitoring : Regular LC-MS analysis of lab air for aerosolized particles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
